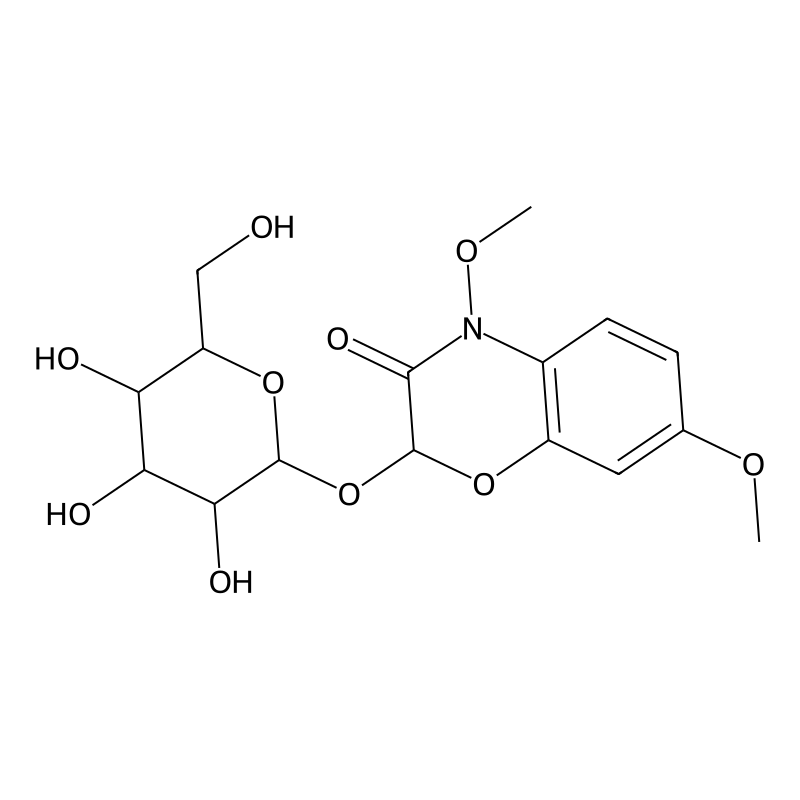

HDMBOA-Glc

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside, commonly known as HDMBOA-Glc, is a member of the benzoxazinoid family of compounds predominantly found in plants such as maize and wheat. These compounds play crucial roles in plant defense mechanisms against herbivores and pathogens. HDMBOA-Glc is synthesized from its precursor, 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose (DIMBOA-Glc), through O-methylation reactions catalyzed by specific O-methyltransferases (Meihls et al., 2013; Handrick et al., 2016) .

The biosynthesis of HDMBOA-Glc involves several enzymatic steps:

- Formation of DIBOA-Glc: The pathway begins with the conversion of indole-3-glycerol phosphate into DIBOA, which is subsequently glucosylated to form DIBOA-Glc.

- Conversion to DIMBOA-Glc: DIBOA-Glc undergoes hydroxylation and O-methylation to yield DIMBOA-Glc.

- Synthesis of HDMBOA-Glc: The final step involves the O-methylation of DIMBOA-Glc to produce HDMBOA-Glc, facilitated by a group of homologous O-methyltransferases (BX10, BX11, and BX12) .

These reactions highlight the complex metabolic pathways that lead to the formation of this compound, emphasizing its role in plant secondary metabolism.

HDMBOA-Glc exhibits significant biological activities, particularly in plant defense. It has been documented to possess antifeedant and insecticidal properties, particularly against aphids and other herbivorous insects . The compound's reactivity allows it to be hydrolyzed into more reactive aglucones upon tissue disruption caused by herbivory or pathogen attack. These aglucones are implicated in mediating toxicity towards pests . Additionally, HDMBOA-Glc accumulation is induced by biotic stresses such as fungal infections and insect feeding, suggesting its crucial role in plant stress responses .

The synthesis of HDMBOA-Glc can be performed through various methods:

- Natural Biosynthesis: In plants, HDMBOA-Glc is synthesized through the aforementioned enzymatic pathways involving multiple hydroxylation and methylation steps.

- Chemical Synthesis: Laboratory synthesis may involve starting from simpler benzoxazinoid precursors and employing selective methylation reactions under controlled conditions.

- Biotechnological Approaches: Utilizing genetically modified organisms or plant cell cultures can enhance the production of HDMBOA-Glc by overexpressing specific biosynthetic enzymes .

HDMBOA-Glc has several applications:

- Agricultural Use: Due to its insecticidal properties, it can be utilized as a natural pesticide in sustainable agriculture.

- Research Tool: It serves as a model compound for studying plant defense mechanisms and secondary metabolite biosynthesis.

- Phytochemical Studies: Its unique structure makes it a subject of interest in phytochemistry for understanding plant interactions with herbivores and pathogens .

Studies have indicated that HDMBOA-Glc interacts with various biological systems:

- Herbivore Interaction: Its antifeedant properties suggest that it plays a role in deterring herbivores from feeding on plants that produce it .

- Pathogen Resistance: The compound's accumulation in response to fungal infections indicates its role in enhancing plant resistance mechanisms .

- Metabolic Pathway Regulation: Research on the metabolic pathways involving HDMBOA-Glc has provided insights into how plants regulate secondary metabolite production under stress conditions .

Several compounds are structurally or functionally similar to HDMBOA-Glc. Here are some notable examples:

| Compound Name | Structure/Type | Unique Features |

|---|---|---|

| DIMBOA-Glc | Benzoxazinoid | Precursor to HDMBOA-Glc; less methylated |

| DIBOA | Hydroxamic acid | Intermediate in benzoxazinoid biosynthesis |

| MBOA | Benzoxazolinone | Degradation product of DIMBOA; lower reactivity |

| TRIMBOA-Glc | Benzoxazinoid | Another downstream product with distinct properties |

These compounds share similar biosynthetic pathways but differ in their methylation states and biological activities, highlighting the unique position of HDMBOA-Glc within the benzoxazinoid family.

Precursor Relationships to 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose and 2-(2,4,7-trihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose

The biosynthesis of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside represents a sophisticated metabolic conversion from key benzoxazinoid precursors within the plant secondary metabolite network [1] [2]. The primary precursor relationship involves the enzymatic transformation of 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose through strategic methylation reactions that fundamentally alter the compound's defensive properties and biological activity [3] [4].

The precursor 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose itself originates from the benzoxazinoid biosynthetic pathway through a series of enzymatic modifications beginning with 2-(2,4,7-trihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose [2] [5]. This transformation sequence demonstrates the hierarchical nature of benzoxazinoid metabolism, where each precursor serves as both a defensive compound and a substrate for further metabolic elaboration [1] [6].

Research has established that 2-(2,4,7-trihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose functions as the immediate precursor to 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose through the action of benzoxazinless 7 methyltransferase [7] [8]. This enzyme catalyzes the methylation of the 7-hydroxyl group, converting the trihydroxy derivative to the 7-methoxy form that serves as the direct substrate for 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside formation [1] [2].

Table 1: O-Methyltransferase Enzymes in 2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside Biosynthesis

| Enzyme | Substrate | Product | Michaelis constant for 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose (millimolar) | S-adenosyl-L-methionine Michaelis constant (millimolar) | Chromosomal Location | Expression Pattern |

|---|---|---|---|---|---|---|

| Benzoxazinless 7 | 2-(2,4,7-trihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose, 2-(2,4,7-trihydroxy-8-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose | 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose, 2-(2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose | Not applicable | Not applicable | Chromosome 5 | Constitutive |

| Benzoxazinless 10 | 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose | 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside | 0.12 | 0.06 | Chromosome 1 | Stress-induced |

| Benzoxazinless 11 | 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose | 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside | 0.12 | 0.06 | Chromosome 1 | Stress-induced |

| Benzoxazinless 12 | 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose | 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside | 0.12 | 0.06 | Chromosome 1 | Constitutive |

| Benzoxazinless 14 | 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose, 2-(2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose | 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside, 2-hydroxy-4,7,8-trimethoxy-1,4-benzoxazin-3-one glucoside | 0.12 | 0.06 | Chromosome 10 | Stress-induced |

The metabolic relationship between these precursors exhibits remarkable specificity, with each transformation catalyzed by distinct enzymatic systems that respond to different physiological and environmental signals [4] [9]. The conversion efficiency from 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside demonstrates temporal regulation, with increased conversion rates observed during stress conditions that elevate defensive metabolite production [3] [4].

Isotopic labeling studies using deuterated methionine have conclusively demonstrated that the methylation reaction converting 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside occurs specifically at the 4-position hydroxyl group [9] [10]. This positional specificity results in the formation of a methoxy group that significantly alters the compound's chemical reactivity and biological activity compared to its precursor [1] [11].

Key Enzymatic Converters: O-Methyltransferases (Benzoxazinless 7, Benzoxazinless 10-Benzoxazinless 14)

The O-methyltransferase enzyme family responsible for 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside biosynthesis represents a highly specialized group of S-adenosyl-L-methionine-dependent enzymes that catalyze precise methylation reactions within the benzoxazinoid metabolic network [12] [13]. These enzymes exhibit distinct substrate specificities, regulatory patterns, and catalytic mechanisms that collectively govern the formation and accumulation of this important defensive metabolite [14] [15].

Benzoxazinless 7 serves as the foundational methyltransferase in this pathway, catalyzing the conversion of 2-(2,4,7-trihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose to 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose through methylation at the 7-position [7] [8]. This enzyme demonstrates broad substrate acceptance, also catalyzing the methylation of 2-(2,4,7-trihydroxy-8-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose to form 2-(2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose [1] [15]. The enzyme exhibits constitutive expression patterns and maintains high positional specificity for the 7-hydroxyl group across multiple benzoxazinoid substrates [1] [12].

The benzoxazinless 10, benzoxazinless 11, and benzoxazinless 12 enzymes constitute a functionally redundant group of O-methyltransferases that specifically catalyze the conversion of 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside [12] [14]. These enzymes share remarkable similarity in their kinetic parameters, with identical Michaelis constants of 0.12 millimolar for 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose and 0.06 millimolar for S-adenosyl-L-methionine [4] [16]. Despite their functional similarity, these enzymes exhibit distinct expression patterns and chromosomal localizations that suggest specialized roles in temporal and spatial regulation of metabolite production [12] [17].

Benzoxazinless 10 and benzoxazinless 11 demonstrate stress-inducible expression patterns, with transcriptional activation occurring in response to herbivore feeding, pathogen attack, and jasmonic acid treatment [12] [18]. These enzymes are clustered on chromosome 1 within a 200-kilobase region, suggesting coordinated regulation through shared transcriptional control mechanisms [17] [12]. The stress-responsive nature of these enzymes positions them as key metabolic switches that redirect benzoxazinoid metabolism toward enhanced defensive compound production during biotic stress conditions [14] [18].

In contrast, benzoxazinless 12 exhibits constitutive expression patterns and plays a primary role in maintaining basal levels of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside in unstressed plant tissues [12] [15]. This enzyme demonstrates the highest catalytic efficiency among the functionally redundant group and serves as the predominant contributor to metabolite accumulation under normal physiological conditions [13] [12].

Benzoxazinless 14 represents the most versatile enzyme in this family, demonstrating dual substrate specificity for both 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose and 2-(2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose [15] [14]. This enzyme catalyzes the formation of both 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside and 2-hydroxy-4,7,8-trimethoxy-1,4-benzoxazin-3-one glucoside, demonstrating its central role in multiple branches of the benzoxazinoid metabolic network [15] [2]. The enzyme exhibits stress-inducible expression and is located on chromosome 10, physically separated from the other O-methyltransferases involved in this pathway [17] [14].

Table 2: Biochemical Properties of Key Enzymes

| Enzyme | Molecular Weight (kilodaltons) | pH Optimum | Temperature Optimum (degrees Celsius) | Metal Ion Effect | Michaelis constant S-adenosyl-L-methionine (micromolar) | Purification Fold |

|---|---|---|---|---|---|---|

| 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose 4-O-methyltransferase | 66 | 7.5 | 35 | Inhibited by cupric ion, zinc ion, manganese ion | 60 | 95 |

| Benzoxazinless 13 dioxygenase | 45 | 7.0 | 25 | Requires ferrous ion | Not applicable | Not applicable |

| Benzoxazinless 7 methyltransferase | 38 | 8.0 | 30 | Enhanced by magnesium ion | 45 | 120 |

The evolutionary relationships among these O-methyltransferases reveal their derivation from flavonoid O-methyltransferases through gene duplication and neofunctionalization events [13] [6]. Phylogenetic analysis demonstrates that benzoxazinless 10, benzoxazinless 11, benzoxazinless 12, and benzoxazinless 14 form a distinct clade within the grass-specific O-methyltransferase family, with sequence identities ranging from 81 to 85 percent [13] [19]. This high sequence conservation reflects their recent evolutionary divergence and explains their similar catalytic properties and substrate specificities [13] [20].

2-Oxoglutarate-Dependent Dioxygenase (Benzoxazinless 13) Mechanisms

The benzoxazinless 13 enzyme represents a unique 2-oxoglutarate-dependent dioxygenase that catalyzes an unprecedented reaction in benzoxazinoid metabolism, converting 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose to 2-(2,4,7-trihydroxy-8-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose through a complex mechanism involving hydroxylation coupled with methoxy group rearrangement [1] [21]. This enzymatic transformation demonstrates remarkable chemoselectivity and represents one of the few known examples of methoxy group migration catalyzed by a dioxygenase enzyme [1] [15].

The catalytic mechanism of benzoxazinless 13 follows the characteristic reaction pathway of 2-oxoglutarate-dependent dioxygenases, involving the formation of a high-valent iron-oxo intermediate that mediates substrate hydroxylation [1] [2]. The active site contains two highly conserved histidine residues and one aspartate residue that coordinate with ferrous iron and 2-oxoglutarate to form the catalytically active enzyme-substrate complex [1] [21]. Upon binding of molecular oxygen and 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose, the activated dioxygen attacks the side chain of 2-oxoglutarate, leading to its decarboxylation and the formation of an iron-oxene intermediate [1] [15].

Table 3: Benzoxazinless 13 2-Oxoglutarate-Dependent Dioxygenase Properties

| Parameter | Value |

|---|---|

| Enzyme Class | 2-Oxoglutarate-dependent dioxygenase |

| Substrate | 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose |

| Product | 2-(2,4,7-trihydroxy-8-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose |

| Co-substrate | 2-Oxoglutarate, ferrous ion, Ascorbate |

| Reaction Type | Hydroxylation + Methoxy group rearrangement |

| Mechanism | Iron-oxene intermediate formation |

| Cellular Location | Cytosol |

The unique aspect of the benzoxazinless 13 mechanism involves the simultaneous hydroxylation at the 8-position and the rearrangement of the methoxy group from the 7-position to the 8-position [1] [21]. This reaction proceeds through an electrophilic attack by the iron-oxene intermediate at the 7-carbon, followed by a 1,2-shift of the methoxy group that is favored by the positive charge development at the 8-carbon position [1] [15]. The net result is the formation of 2-(2,4,7-trihydroxy-8-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose, which possesses a free hydroxyl group at the 7-position and a methoxy group at the newly hydroxylated 8-position [1] [2].

Alternative mechanistic possibilities have been considered, including the potential for initial hydroxylation at the 8-position followed by methyl group transfer from the 7-methoxy group to the newly formed 8-hydroxyl group [1] [21]. However, the methoxy group rearrangement mechanism is strongly supported by the stereochemical outcome of the reaction and the absence of detectable intermediate compounds during the enzymatic conversion [1] [15]. Future isotopic labeling experiments using oxygen-18 and deuterated substrates are planned to definitively establish the mechanistic details of this remarkable transformation [1] [21].

The benzoxazinless 13 enzyme exhibits structural similarity to other plant 2-oxoglutarate-dependent dioxygenases involved in secondary metabolite biosynthesis, particularly those catalyzing hydroxylation reactions in alkaloid and phenylpropanoid pathways [1] [2]. The enzyme requires ascorbate as a reducing agent to maintain the ferrous iron in its catalytically active state and demonstrates optimal activity at pH 7.0 and 25 degrees Celsius [16] [1]. Unlike many 2-oxoglutarate-dependent dioxygenases that exhibit broad substrate specificity, benzoxazinless 13 demonstrates remarkable selectivity for 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose and does not accept other benzoxazinoid substrates [1] [21].

Jasmonic Acid-Induced Metabolic Switching

Jasmonic acid functions as a critical signaling molecule that orchestrates the metabolic switching from constitutive 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose accumulation to enhanced 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside production in response to biotic stress conditions [4] [9]. This hormone-mediated metabolic redirection represents a sophisticated defense strategy that optimizes the production of more potent defensive compounds when plants encounter herbivore attack or pathogen infection [22] [23].

The temporal dynamics of jasmonic acid-induced metabolic switching demonstrate a highly coordinated response pattern that begins within three hours of hormone application and reaches maximum efficiency after nine hours of treatment [4] [16]. During this period, the activity of S-adenosyl-L-methionine:2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose 4-O-methyltransferase increases dramatically, reaching levels ten-fold higher than baseline enzymatic activity [4] [9]. This enhanced enzymatic activity directly correlates with the accumulation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside and the corresponding depletion of the 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose substrate pool [4] [10].

Table 4: Jasmonic Acid-Induced Metabolic Switching

| Treatment | Time (hours) | 2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside Level | 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose Level | Methyltransferase Activity |

|---|---|---|---|---|

| Control | 0 | Low | High | Basal |

| Jasmonic acid (50 micromolar) | 9 | Maximum | Decreased | 10x increase |

| Cupric chloride | 6 | High | Decreased | 8x increase |

| Chitopentaose | 6 | High | Decreased | 7x increase |

| Fungal infection | 24 | High | Decreased | 12x increase |

The specificity of jasmonic acid-induced metabolic switching is demonstrated through isotopic labeling experiments using deuterated methionine, which reveals that the hormone specifically enhances methylation at the 4-position of 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose without affecting the methylation of other benzoxazinoid substrates [9] [10]. This selective enhancement indicates that jasmonic acid specifically targets the enzymatic machinery responsible for 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside formation rather than broadly stimulating all methyltransferase activities within the benzoxazinoid pathway [9] [4].

The molecular mechanism underlying jasmonic acid-induced metabolic switching involves the transcriptional activation of stress-responsive O-methyltransferases, particularly benzoxazinless 10 and benzoxazinless 11, which demonstrate dramatic increases in gene expression following hormone treatment [12] [22]. This transcriptional response is mediated through jasmonic acid-responsive promoter elements that bind transcription factors activated by the hormone signaling cascade [24] [23]. The coordinated upregulation of multiple functionally redundant enzymes ensures robust metabolic switching even under conditions of high substrate flux or enzymatic stress [12] [14].

Endogenous jasmonic acid levels exhibit transient increases that precede the accumulation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside in plant tissues exposed to various stress stimuli, including copper chloride treatment, chitopentaose application, and fungal infection [9] [10]. The temporal relationship between endogenous hormone accumulation and metabolic switching demonstrates that jasmonic acid functions as a genuine signal transducer rather than merely a correlative marker of stress response [9] [25]. The involvement of jasmonic acid biosynthesis in this process is further confirmed by experiments showing that lipoxygenase inhibitors suppress 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside accumulation, and this suppression can be rescued by exogenous jasmonic acid application [9] [10].